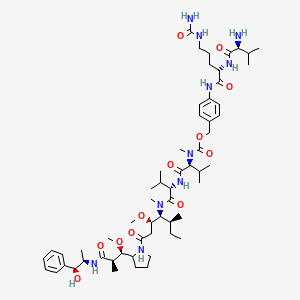

Val-Cit-PAB-MMAE

Overview

Description

Val-Cit-PAB-MMAE is a compound used in antibody-drug conjugates (ADCs) for targeted cancer therapy. It consists of three components: a peptide linker (Val-Cit-PAB), a potent microtubule inhibitor (monomethyl auristatin E), and an antibody specific for a tumor-associated antigen . This compound is designed to deliver the cytotoxic agent directly to cancer cells, minimizing damage to healthy cells.

Mechanism of Action

Target of Action

Val-Cit-PAB-MMAE is an antibody-drug conjugate (ADC) that targets cancer cells with high specificity . The primary target of this compound is the tumor-associated antigen on the surface of cancer cells . The ADC is designed to bind to this antigen, allowing for targeted delivery of the cytotoxic payload .

Mode of Action

The mechanism of action of this compound involves the antibody portion of the ADC selectively recognizing and binding to a specific antigen on the surface of the cancer cell . This binding triggers endocytosis, delivering the ADC inside the cancer cell . Once inside the cell, the cytotoxic payload, monomethyl auristatin E (MMAE), is released . MMAE is a potent mitotic inhibitor that works by inhibiting tubulin polymerization , which disrupts the formation of the mitotic spindle and halts cell division .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the process of cell division. By inhibiting tubulin polymerization, MMAE prevents the formation of the mitotic spindle, a crucial component for chromosome segregation during cell division . This disruption leads to cell cycle arrest and ultimately cell death .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The antibody component of the ADC allows for targeted delivery of the drug, which can enhance its absorption and distribution to the desired site of action . The linker component of the ADC, in this case Val-Cit-PAB, is designed to be stable in circulation but cleavable inside the target cell, ensuring the release of the drug only at the site of action .

Result of Action

The result of this compound’s action at the molecular level is the disruption of tubulin polymerization, leading to cell cycle arrest . At the cellular level, this results in the death of the cancer cell . This targeted action minimizes damage to healthy cells, enhancing the therapeutic index of the drug .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability and efficacy of the ADC can be affected by extracellular enzymes in the tumor microenvironment . These enzymes can cleave the linker prematurely, leading to systemic release of the cytotoxic payload and off-target toxicities . Therefore, the design of the linker is crucial for maintaining the stability of the ADC in the circulation and ensuring payload release only within the target cell .

Biochemical Analysis

Biochemical Properties

Val-Cit-PAB-MMAE plays a crucial role in biochemical reactions. The monomethyl auristatin E (MMAE) component of this compound is a potent mitotic inhibitor that works by inhibiting microtubulin polymerization . This interaction with microtubulin, a protein crucial for cell division, is central to the biochemical properties of this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by preventing microtubulin polymerization, thereby inhibiting cell division . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with microtubulin . By inhibiting microtubulin polymerization, MMAE prevents the formation of the mitotic spindle necessary for cell division . This leads to cell cycle arrest and ultimately cell death .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathway of microtubulin polymerization . By inhibiting this process, it can affect metabolic flux and metabolite levels within cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the bloodstream . The antibody component of the ADC binds to specific antigens on the surface of target cells, leading to internalization of the ADC and release of the MMAE payload .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm . Once internalized, the ADC is trafficked to lysosomes, where the drug payload is released . The MMAE then exerts its effects by binding to microtubulin and preventing its polymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Val-Cit-PAB-MMAE involves several steps:

Peptide Synthesis: The Val-Cit dipeptide is synthesized using standard solid-phase peptide synthesis techniques.

Linker Attachment: The peptide is then coupled with a para-aminobenzyl carbamate (PABC) linker.

Drug Conjugation: Finally, the monomethyl auristatin E is attached to the PABC linker

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Peptide Synthesis: Utilizing automated peptide synthesizers.

Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide-linker-drug conjugate.

Quality Control: Rigorous testing to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions: Val-Cit-PAB-MMAE undergoes several types of reactions:

Cleavage Reactions: The Val-Cit dipeptide is cleaved by cathepsin B and related enzymes in tumor lysosomes.

Hydrolysis: The PABC linker is hydrolyzed to release the monomethyl auristatin E inside the target cell.

Common Reagents and Conditions:

Enzymatic Cleavage: Cathepsin B and other lysosomal enzymes.

Hydrolysis Conditions: Acidic environment within lysosomes.

Major Products Formed:

Monomethyl Auristatin E: Released inside the cancer cell to exert its cytotoxic effects.

Scientific Research Applications

Val-Cit-PAB-MMAE has several scientific research applications:

Cancer Therapy: Used in ADCs to target and kill cancer cells with high specificity.

Drug Delivery Research: Studied for its effectiveness in delivering cytotoxic agents to specific cells.

Biological Studies: Used to understand the mechanisms of targeted drug delivery and the role of peptide linkers in ADCs.

Comparison with Similar Compounds

PSMA-Val-Cit-PAB-MMAE: Similar structure but targets prostate-specific membrane antigen.

Mal-PEG8-Val-Cit-PAB-MMAE: Contains a polyethylene glycol (PEG) linker for improved solubility.

Uniqueness: Val-Cit-PAB-MMAE is unique due to its specific peptide linker (Val-Cit-PAB) and its potent microtubule inhibitor (monomethyl auristatin E), which provides high specificity and efficacy in targeting cancer cells .

Biological Activity

Val-Cit-PAB-MMAE is a significant compound in the development of antibody-drug conjugates (ADCs), combining a protease-sensitive dipeptide linker (Val-Cit) with the cytotoxic agent monomethyl auristatin E (MMAE). This compound has garnered attention for its potential in targeted cancer therapies, particularly due to its ability to selectively deliver potent drugs to tumor cells while minimizing systemic toxicity. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and implications for therapeutic development.

This compound consists of:

- Val-Cit Linker : A dipeptide that is cleaved by proteases, allowing for the release of MMAE within the tumor microenvironment.

- PAB Spacer : A self-immolating 4-aminobenzyl group that aids in the release of the drug upon cleavage.

- MMAE Payload : A potent antineoplastic agent that disrupts microtubule formation, leading to cell cycle arrest and apoptosis.

The mechanism involves the binding of the ADC to specific antigens on cancer cells, followed by internalization and subsequent cleavage of the linker by intracellular proteases. This process releases MMAE, which exerts its cytotoxic effects directly on the cancer cells.

In Vivo Studies

Several studies have demonstrated the efficacy of this compound in various cancer models:

- Tumor Growth Inhibition : In a study using BALB/c nude mice with human epidermoid carcinoma (A431) xenografts, F16-Val-Cit-MMAE exhibited significant tumor growth inhibition compared to controls. The study indicated that the ADC's performance was superior when using Val-Cit as a linker compared to other dipeptides like Val-Arg .

- Dosing and Administration : The optimal dosing schedule was identified as four intravenous administrations at a dose of 3 mg/kg, which effectively inhibited tumor growth without severe toxicity. Notably, ADCs featuring non-cleavable linkers showed no significant anti-tumor activity, underscoring the importance of the Val-Cit linker in therapeutic efficacy .

- Comparative Studies : In comparative studies involving different linker configurations (e.g., Val-Ala vs. Val-Cit), Val-Cit demonstrated comparable metabolic profiles and rates of MMAE release, suggesting its robustness as a linker in ADC formulations .

Case Study 1: Triple-Negative Breast Cancer (TNBC)

In a recent study focusing on triple-negative breast cancer, ADCs utilizing this compound were tested against various cancer cell lines. The results indicated that increased drug loading correlated with enhanced anti-tumor activity. Specifically, constructs with multiple MMAE molecules showed improved efficacy in vitro and in vivo .

Case Study 2: EGFR-Targeting Conjugates

Another investigation assessed EGFR-targeting ADCs incorporating this compound. The study revealed that these conjugates effectively targeted EGFR-expressing tumors and demonstrated significant anti-tumor activity in xenograft models. The findings suggested that the specificity of the antibody combined with the potent action of MMAE resulted in effective tumor regression .

Data Summary

| Study | Model | Linker Used | Dose (mg/kg) | Outcome |

|---|---|---|---|---|

| Tumor Growth Inhibition | A431 Xenograft | Val-Cit | 3 | Significant inhibition |

| Triple-Negative Breast Cancer | Various Cell Lines | This compound | Variable | Enhanced anti-tumor activity |

| EGFR-Targeting Conjugates | Xenograft Models | This compound | Variable | Effective targeting and regression |

Properties

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H94N10O12/c1-15-36(8)49(44(78-13)31-45(69)68-30-20-24-43(68)51(79-14)37(9)52(71)62-38(10)50(70)40-21-17-16-18-22-40)66(11)56(75)47(34(4)5)65-55(74)48(35(6)7)67(12)58(77)80-32-39-25-27-41(28-26-39)63-53(72)42(23-19-29-61-57(60)76)64-54(73)46(59)33(2)3/h16-18,21-22,25-28,33-38,42-44,46-51,70H,15,19-20,23-24,29-32,59H2,1-14H3,(H,62,71)(H,63,72)(H,64,73)(H,65,74)(H3,60,61,76)/t36-,37+,38+,42-,43-,44+,46-,47-,48-,49-,50+,51+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEAGSMYTVSXQA-XZZQEHRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H94N10O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1123.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Val-Cit-PAB-MMAE itself is not inherently cytotoxic. It functions as a potent anti-mitotic agent once released inside the target cell. [, , ] The Val-Cit-PAB moiety acts as a cleavable linker, designed to be stable in circulation but susceptible to enzymatic cleavage within the target cell. Upon cleavage, the active drug, monomethyl auristatin E (MMAE), is released. MMAE binds to tubulin, a protein crucial for cell division, and prevents microtubule polymerization. [] This disruption of microtubule dynamics halts cell division, ultimately leading to cell death.

A: ADCs represent a targeted approach to cancer therapy. This compound is a key component of several ADCs. [, , , ] It is attached to a monoclonal antibody via the Val-Cit-PAB linker. This antibody selectively binds to a specific antigen present on the surface of cancer cells. Upon binding and internalization, the ADC releases MMAE intracellularly, leading to targeted cell death. This targeted approach aims to enhance anti-tumor efficacy while minimizing off-target effects on healthy cells. [, ]

ANone: this compound offers several advantages as a cytotoxic payload in ADCs:

- Potent Cytotoxicity: MMAE exhibits potent anti-mitotic activity, effectively inducing cell death in various cancer types. [, ]

- Targeted Delivery: The Val-Cit-PAB linker allows for controlled release within target cells, minimizing systemic toxicity. [, , ]

- Versatility: Research demonstrates successful conjugation of this compound to different antibodies, targeting various cancer types. [, , , ]

- Favorable Pharmacokinetic Properties: Studies show that ADCs incorporating this compound exhibit a suitable half-life and pharmacokinetic profile for therapeutic applications. []

ANone: While this compound holds great promise, challenges exist:

- Drug Resistance: Cancer cells can develop resistance mechanisms, impacting ADC efficacy. Further research is crucial to understand and overcome these mechanisms. []

- Off-Target Effects: Although designed for targeted delivery, some off-target effects and toxicity may still occur. [] Continuous monitoring and optimization of ADC design are essential to minimize these effects.

- Immunogenicity: The linker and payload components might elicit an immune response. Strategies to minimize immunogenicity are crucial for long-term efficacy and safety. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.